molecular formula C16H12ClN3 B1453273 2-(4-Chlorophenyl)amino-4-phenylpyrimidine CAS No. 1053657-04-7

2-(4-Chlorophenyl)amino-4-phenylpyrimidine

Cat. No. B1453273
M. Wt: 281.74 g/mol
InChI Key: IGRVZTGEKVVKAP-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is a chemical compound with the molecular formula C16H12ClN3 . It belongs to the class of organic compounds known as benzanilides .


Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidines, has been reported in the literature. For instance, Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent can give a rapid facile pyrimidine ring .


Molecular Structure Analysis

The molecular weight of “2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is 281.74 . The compound belongs to a centrosymmetric space group in a monoclinic crystal system .


Physical And Chemical Properties Analysis

The density of “2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is predicted to be 1.285±0.06 g/cm3, and its boiling point is predicted to be 478.4±47.0 °C .

Scientific Research Applications

GPR119 Agonist for Antidiabetic Effects

A study on novel 4-amino-2-phenylpyrimidine derivatives, including compounds similar to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, revealed their potential as GPR119 agonists. These compounds showed promising effects in improving glucose tolerance and possessing antidiabetic effects in mice. An advanced analog demonstrated not only enhanced glucose-dependent insulin secretion but also preserved pancreatic β-cell function, marking a significant contribution to diabetes treatment research (Negoro et al., 2012).

Mechanistic Insights into Nucleophilic Substitution Reactions

The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine via nucleophilic substitution has been studied to understand the reaction mechanisms better. Research showed that the formation of the 4-amino compound likely occurs through an addition-elimination mechanism on the carbon atom, providing valuable insights into the chemistry of pyrimidine derivatives (Meeteren & Plas, 2010).

Antiviral and Antituberculostic Activities

Investigations into 4-amino-2-phenylpyrimidine derivatives have highlighted their potential in developing treatments for viral and bacterial infections. These compounds have been evaluated for their antiviral, antituberculostic, and antibacterial activities, showcasing the broad therapeutic applications of pyrimidine derivatives in addressing infectious diseases (Siddiqui et al., 2007).

Development of HIV and Kinesin Eg5 Inhibitors

A series of pyrimidine derivatives were synthesized and assessed for their antiviral activity against HIV-1 and HIV-2, as well as their ability to inhibit kinesin Eg5. These studies contribute to the ongoing search for effective treatments against HIV/AIDS and cancer, highlighting the versatility of pyrimidine derivatives in drug development (Al-Masoudi et al., 2014).

Antioxidant and Antitumor Activities

Research on nitrogen heterocycles derived from pyrimidine bases has explored their antioxidant and antitumor properties. This includes the evaluation of novel compounds for their efficacy in combating oxidative stress and tumor growth, further illustrating the potential of pyrimidine derivatives in cancer therapy and prevention (El-Moneim et al., 2011).

Future Directions

While specific future directions for “2-(4-Chlorophenyl)amino-4-phenylpyrimidine” are not explicitly stated, related compounds such as 2-aminopyrimidines have been the focus of recent research for their potential applications in the treatment of various diseases .

properties

IUPAC Name

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVZTGEKVVKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)amino-4-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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